1-benzyl-4-(1H-imidazol-5-yl)piperidine
Overview
Description
1-benzyl-4-(1H-imidazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a benzyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(1H-imidazol-5-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Coupling of the Imidazole and Piperidine Rings: The final step involves coupling the imidazole ring with the piperidine ring, which can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(1H-imidazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the imidazole or piperidine rings.
Substitution: The benzyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-benzyl-4-(1H-imidazol-5-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its interactions with receptors and enzymes, which may lead to the development of new drugs.
Industrial Applications: It may be used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to interact with various biological targets, including histamine receptors and enzymes involved in metabolic pathways . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-(1H-imidazol-1-yl)piperidine: Similar structure but with the imidazole ring at a different position.
1-benzyl-4-(1H-benzimidazol-5-yl)piperidine: Contains a benzimidazole ring instead of an imidazole ring.
1-benzyl-4-(1H-pyrazol-5-yl)piperidine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
1-benzyl-4-(1H-imidazol-5-yl)piperidine is unique due to the specific positioning of the imidazole ring, which may confer distinct biological activities and binding properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-(1H-imidazol-5-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-4-13(5-3-1)11-18-8-6-14(7-9-18)15-10-16-12-17-15/h1-5,10,12,14H,6-9,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZMQJXQJKJWOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN=CN2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547851 | |
Record name | 1-Benzyl-4-(1H-imidazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-25-8 | |
Record name | 1-Benzyl-4-(1H-imidazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70547851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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